tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
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Overview
Description
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H15F2NO3 and a molecular weight of 211.21 g/mol . It is commonly used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate include:
tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate: This compound has a similar structure but with a methyl group attached to the carbamate nitrogen.
tert-Butyl (3-hydroxypropyl)carbamate: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
tert-Butyl (2,2-difluoroethyl)carbamate: Contains a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and application potential compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO3/c1-7(2,3)14-6(13)11-4-8(9,10)5-12/h12H,4-5H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXPWNOGXJUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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